3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a complex organic compound known for its unique molecular structure and potential biological activity. It is categorized under various chemical classifications, primarily due to its structural features that include a hexahydro-pyridazino core fused with a triazepine ring. The compound is identified by the CAS number 89990-60-3 and has a molecular formula of C15H26N4O3, with a molecular weight of approximately 310.39 g/mol .
The compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent for neurological conditions. Its structural characteristics allow for modifications that may enhance efficacy or reduce side effects in drug development .
The synthesis of 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can be achieved through several methods:
For instance, one synthetic route may involve the use of ethylene diamine in dimethylformamide as a solvent to produce derivatives through controlled conditions. The presence of functional groups such as morpholine enhances solubility and biological interaction potential .
The molecular structure of 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can be represented by its SMILES notation: N12N(C(CN(CC1=O)CCCN3CCOCC3)=O)CCCC2. This notation reveals the intricate arrangement of atoms and bonds within the compound. The structural analysis indicates:
The compound's unique combination of these moieties distinguishes it from other related compounds .
The chemical reactivity of 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can be explored through various synthetic routes involving:
Research into these reactions often focuses on optimizing conditions to improve yield and selectivity in producing desired derivatives .
Understanding the mechanism of action for 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is essential for its application in medicinal chemistry. Interaction studies reveal that:
This understanding aids in elucidating how the compound exerts its therapeutic effects at the molecular level .
The physical and chemical properties of 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione include:
These properties are significant for determining the compound's behavior in biological systems and its potential therapeutic applications .
The applications of 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione primarily lie in:
Continued research into this compound could lead to significant advancements in treatments for various neurological disorders .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: